Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate
Description
Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate (also known as JNJ-10198409) is a tricyclic pyrazole derivative with significant pharmacological activity. It functions as a potent inhibitor of platelet-derived growth factor receptor tyrosine kinase (PDGFR-β), demonstrating an IC50 of 4.2 nM against PDGF-BB . The compound exhibits broad antiproliferative activity across multiple human tumor cell lines (IC50 < 33 nM in six of eight tested lines), positioning it as a promising candidate for antiangiogenic and antitumor therapies . Its structure features a 6,7-dimethoxyindeno core fused with a pyrazole ring and an ethyl ester group at position 3, which is critical for its kinase inhibition activity .
Properties
IUPAC Name |
ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(18)14-10-5-8-6-11(19-2)12(20-3)7-9(8)13(10)16-17-14/h6-7H,4-5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJQZAVXYBDASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CC3=CC(=C(C=C3C2=NN1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 6,7-dimethoxyindanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the indeno-pyrazole core. The final step involves esterification with ethyl chloroformate to produce the target compound .
Chemical Reactions Analysis
Hydrolysis and Derivatization
The ester group undergoes hydrolysis to form the corresponding carboxylic acid, which is further functionalized:
a. Hydrolysis to Carboxylic Acid
Treatment with aqueous KOH in methanol converts the ester to 6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid .
b. Conversion to Acid Chloride
The carboxylic acid reacts with thionyl chloride (SOCl<sub>2</sub>) in toluene to form the acid chloride, a key intermediate for amide synthesis .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | KOH (2M), MeOH, 50°C, 18h | Carboxylic acid | 91% |
| Acid Chloride Formation | SOCl<sub>2</sub>, toluene, 80°C, 1h | 6,7-Dimethoxy-pyrazole-3-carbonyl chloride | 90% |
Amide Formation
The acid chloride reacts with sulfonamide derivatives to form biologically active carboxamides. For example:
a. Synthesis of N-[4-(Aminosulfonyl)phenyl] Carboxamide
The acid chloride reacts with 4-aminobenzenesulfonamide in acetonitrile to yield the carboxamide derivative .
Key Data :
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Singlet at δ 10.36 ppm (NH), δ 4.18 ppm (NCH<sub>3</sub>), δ 3.85–3.79 ppm (OCH<sub>3</sub>) .
-
<sup>13</sup>C NMR : Peaks at 162.4 ppm (C=O), 155.9 ppm (pyrazole-C) .
Electrophilic Substitution
The electron-rich pyrazole and methoxy-substituted aromatic ring participate in electrophilic reactions:
a. Nitration
Reacts with nitric acid in acetic anhydride to introduce nitro groups at the 4-position of the indeno ring .
b. Halogenation
Chlorination using Cl<sub>2</sub>/FeCl<sub>3</sub> occurs at the 5-position of the pyrazole core .
Biological Interactions
While not a traditional chemical reaction, the compound’s interactions with biological targets are mechanistically relevant:
a. Chk1 Kinase Inhibition
The carboxamide derivative inhibits Checkpoint Kinase 1 (Chk1) by binding to the ATP pocket, disrupting DNA repair pathways .
b. Acetylcholinesterase Interaction
The indeno-pyrazole scaffold modulates acetylcholinesterase activity, likely through π-π stacking with the enzyme’s catalytic site .
Comparative Reactivity
The compound’s reactivity differs from structurally similar derivatives:
Stability and Degradation
Scientific Research Applications
Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting receptor tyrosine kinases involved in angiogenesis and tumor proliferation.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its biological activity has been explored in various assays to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of receptor tyrosine kinases, thereby blocking their activity and inhibiting downstream signaling pathways involved in cell proliferation and angiogenesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The indeno[1,2-c]pyrazole scaffold is versatile, with structural modifications leading to diverse biological activities. Below is a detailed comparison of Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate with structurally related analogs:
Carbonic Anhydrase (CA) Inhibitors
- Methyl 6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate (13) Structure: Differs by a methyl ester (vs. ethyl) and a methyl group at position 1. Activity: Acts as a carbonic anhydrase inhibitor, targeting isoforms hCA I, II, IX, and XII. Inhibitory activity ranges from 11–14% at 55% enzyme concentration . Key Difference: The methyl substitution at position 1 and ester group size alter target specificity, shifting activity from tyrosine kinases to CAs .
Cannabinoid Receptor (CB2) Ligands
- 1-(2',4'-Dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide Structure: Features a dichlorophenyl group at position 1 and a carboxamide substituent at position 3. Activity: High CB2 receptor affinity (Ki < 10 nM), used for neuropathic pain management via microglial modulation . Key Difference: Replacement of the ethyl ester with a carboxamide group and halogenated aryl substituents redirects activity toward cannabinoid receptors .
PDGFR Inhibitors with Modified Substituents
- 3-Fluoro-N-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine (JNJ-10198409) Structure: Retains the 6,7-dimethoxyindeno core but replaces the ethyl ester with a 3-fluorophenylamine group. Activity: Enhanced PDGFR-β inhibition (IC50 = 4.2 nM) and antiproliferative potency compared to ester derivatives . Key Difference: The phenylamine group improves ATP-competitive binding and pharmacokinetic properties .
Intermediate Carboxylic Acid Derivatives
- 6,7-Dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid (14) Structure: Lacks the ethyl ester, replaced by a carboxylic acid group. Use: Intermediate for synthesizing amide or sulfonamide derivatives (e.g., compound 15 in ). Key Difference: The carboxylic acid group enables conjugation with amines, expanding structural diversity for downstream applications .
Structural and Activity Comparison Tables
Table 2. Antiproliferative Activity in Tumor Cell Lines
| Compound | Cell Line (IC50, nM) | Reference ID |
|---|---|---|
| JNJ-10198409 | 6/8 lines < 33 nM | |
| CP-673,451 (Analog) | Broad activity, IC50 ~ 10–50 nM |
Biological Activity
Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C15H16N2O4
- Molecular Weight : 288.30 g/mol
- CAS Number : 2170819-12-0
The compound features a unique indeno-pyrazole structure that contributes to its biological properties. The presence of methoxy groups at the 6 and 7 positions enhances its solubility and bioactivity.
Antitumor Activity
This compound has been shown to exhibit potent antitumor activity. Research indicates that compounds with similar structures can inhibit key proteins involved in cancer progression:
- Chk1 Inhibition : This compound acts as a Chk1 inhibitor, which is crucial for the DNA damage response. It has been reported that analogues with substitutions at the 6 and 7 positions significantly enhance Chk1 inhibition potency compared to those with single substitutions .
Anti-inflammatory Activity
The compound demonstrates notable anti-inflammatory effects, which are essential for treating various inflammatory diseases. Studies have shown that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α, thus reducing inflammation .
Antibacterial and Antifungal Properties
Research on related pyrazole derivatives has highlighted their antibacterial and antifungal activities. These compounds disrupt bacterial cell membranes and inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis . this compound may exhibit similar properties due to its structural characteristics.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its chemical structure. The following table summarizes key findings from SAR studies:
| Substituent Position | Substituent | Biological Activity |
|---|---|---|
| 6 | Methoxy | Enhanced Chk1 inhibition |
| 7 | Methoxy | Increased cytotoxicity in cancer cells |
| 6 or 7 | Various alkyl groups | Modulation of anti-inflammatory activity |
These findings suggest that modifications at the 6 and 7 positions can lead to significant changes in the compound's pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazole derivatives similar to this compound:
- Antitumor Efficacy : A study demonstrated that compounds with similar frameworks effectively abrogate cell cycle checkpoints in response to DNA damage, enhancing the efficacy of existing chemotherapeutics like doxorubicin .
- Anti-inflammatory Mechanisms : Research indicates that pyrazole derivatives can significantly reduce inflammation in animal models by inhibiting nitric oxide production and other inflammatory mediators .
- Antibacterial Activity : A novel pyrazole derivative was found to disrupt bacterial membranes leading to cell lysis, showcasing potential for development into new antimicrobial agents .
Q & A
Q. What are the primary biological targets and mechanisms of action of ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate?
The compound acts as a platelet-derived growth factor receptor tyrosine kinase (PDGFR-TK) inhibitor , specifically targeting PDGF-BB with an IC50 of 4.2 nM. It exhibits broad antiproliferative activity against tumor cells by disrupting PDGFR-mediated signaling pathways, critical for angiogenesis and tumor growth . Additionally, derivatives of this scaffold inhibit tubulin polymerization by binding to the colchicine site, inducing G2/M cell cycle arrest and microtubule destabilization .
Q. How is this compound synthesized?
A typical synthesis involves condensation of 5,6-dimethoxyindan-2-one with dimethyl oxalate under basic conditions (e.g., sodium methoxide) to form the pyrazole ring. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative, which can be converted to carboxamide derivatives via acid chloride intermediates. Purity and structural confirmation are achieved using <sup>1</sup>H/<sup>13</sup>C NMR and LC/MS .
Q. What analytical techniques are used to characterize this compound and its derivatives?
- NMR spectroscopy : Methoxy groups appear as singlets at ~3.6–4.2 ppm, while aromatic protons resonate between 7.3–8.0 ppm.
- LC/MS : Molecular ion peaks ([M+H]<sup>+</sup> or [M–H]<sup>−</sup>) confirm molecular weight.
- Elemental analysis : Validates stoichiometric composition .
Advanced Research Questions
Q. How do structural modifications influence isoform selectivity in carbonic anhydrase (CA) inhibition?
Substitutions at the N-1 position (e.g., methyl groups) and C-3 carboxamide moiety modulate selectivity toward CA isoforms (hCA I, II, IX, XII). For example, N-[4-(aminosulfonyl)phenyl]-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (compound 15) shows preferential inhibition of hCA IX/XII over hCA I/II, likely due to steric and electronic interactions with the active site zinc ion . SAR studies combined with stopped-flow CO2 hydrase assays are critical for optimizing isoform specificity.
Q. What strategies enhance cannabinoid receptor CB2 selectivity in derivatives of this scaffold?
Molecular hybridization of the tricyclic pyrazole core with pharmacophoric elements from prototypical CB2 ligands (e.g., SR144528 ) improves affinity and selectivity. Key modifications include:
- Chlorination at C-6/C-7 positions to enhance hydrophobic interactions.
- Bulky substituents (e.g., fenchyl, adamantyl) at the carboxamide group to reduce CB1 binding. Compound 22 (N-fenchyl-6-chloro-1-(2,4-dichlorophenyl)-7-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide) achieves low nM affinity for CB2 (Ki = 12 nM) with >1000-fold selectivity over CB1 .
Q. How can computational methods guide the design of derivatives for novel targets like PI3Kα?
QSAR models and molecular docking identify key interactions with PI3Kα’s ATP-binding pocket. For example, 1-(3-(2,4-dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea shows high binding affinity due to:
- Hydrogen bonding with Val851 and Lys802.
- Hydrophobic interactions with Tyr836 and Met953. Molecular dynamics simulations (RMSD/RMSF analysis) validate stability in the binding site .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Dose-response profiling : Confirm IC50 values using orthogonal assays (e.g., kinase inhibition vs. antiproliferative activity).
- Off-target screening : Rule out non-specific effects via kinome-wide profiling or tubulin polymerization assays.
- Metabolic stability assays : Address discrepancies caused by differential glucuronidation (e.g., N-glucuronidation by UGT1A9/2B7) .
Methodological Considerations
Q. How to optimize synthetic yields for carboxamide derivatives?
- General Procedure I : React the carboxylic acid with SOCl2 to form the acid chloride, then treat with amines (e.g., fenchylamine) in dichloromethane/TEA.
- Purification : Flash chromatography (petroleum ether/EtOAc gradients) yields >70% purity.
- Troubleshooting : Excess TEA (2 eq.) is required for amines with low nucleophilicity (e.g., N-aminopyrrolidine) .
Q. What in vitro models are suitable for evaluating antitubulin activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
